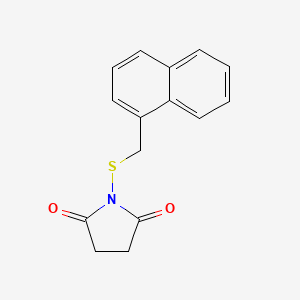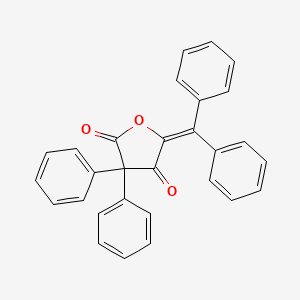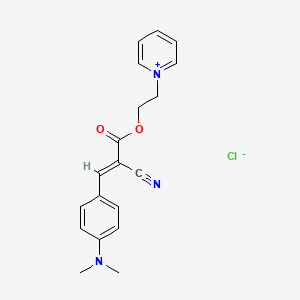
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium ring, a cyano group, and a dimethylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid with an appropriate pyridinium salt under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The cyano group and the dimethylamino phenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid: Shares the cyano and dimethylamino phenyl groups but lacks the pyridinium ring.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of a dimethylamino group.
Propiedades
Número CAS |
62984-74-1 |
|---|---|
Fórmula molecular |
C19H20ClN3O2 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C19H20N3O2.ClH/c1-21(2)18-8-6-16(7-9-18)14-17(15-20)19(23)24-13-12-22-10-4-3-5-11-22;/h3-11,14H,12-13H2,1-2H3;1H/q+1;/p-1/b17-14+; |
Clave InChI |
QSNYFPLOJIHVAH-KLSJZZFUSA-M |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
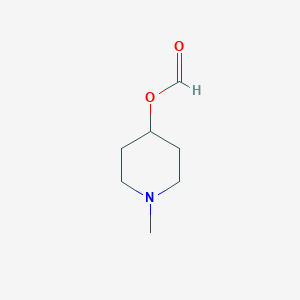

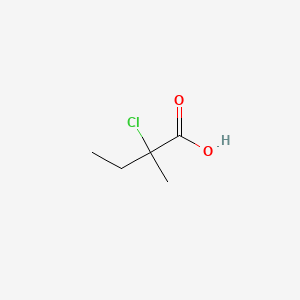

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
